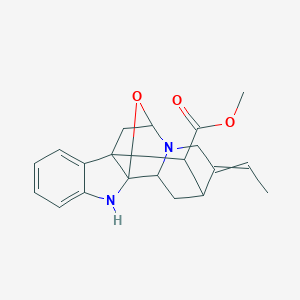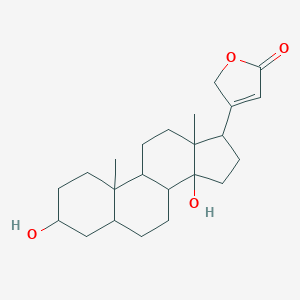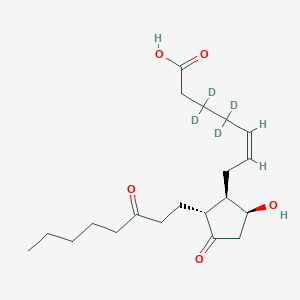
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate (Methyl DDT) is a polyunsaturated fatty acid that belongs to the omega-3 family. It is found in fish oil and has been studied for its potential health benefits. Methyl DDT has been shown to have anti-inflammatory properties and may play a role in the prevention of chronic diseases such as cancer, cardiovascular disease, and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Bioconversion and Metabolism
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate, derived from polyunsaturated fatty acids such as icosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is involved in crucial bioconversion processes. Syntheses of metabolites like methyl 2E,4Z,8Z,11Z,14Z,17Z-icosa-2,4,8,11,14,17-hexaenoate and 2E,4Z,7Z,10Z,13Z,16Z,19Z-docosa-2,4,7,10,13,16,19-heptaenoate from EPA and DHA have been achieved with high stereochemical purity, indicating the significance of these metabolites in the bioconversion of EPA and DHA (Flock & Skattebol, 2000).
Synthesis and Stereochemistry
The stereoselective synthesis of lipid mediators like 14S,22-Dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid (maresin-L1) and its counterparts has been achieved, which are identical to activated macrophage-produced counterparts. This synthesis was highly stereoselective, indicating the importance of these lipid mediators in biological functions, including inflammatory responses (Hong et al., 2019).
Chemical Properties and Isolation
Studies have also focused on the isolation and characterization of similar compounds, such as methylcis,cis-5,13-docosadienoate from Limnanthes douglasii oil, highlighting the intricate processes involved in isolating such specific compounds and their unique chemical properties (Fore, Dollear, & Sumrell, 2007).
Identification and Chromatographic Behavior
Research has been conducted to identify new geometric isomers of methyl docosatetraenoate and their chromatographic behavior, which is crucial for understanding their roles and applications in scientific research. The identification of isomers like methyl (9Z,11Z)-13-hydroperoxy-9,11-octadecadienoate and methyl (10Z,12Z)-9-hydroperoxy-10,12-octadecadienoate from methyl linoleate hydroperoxide signifies the intricate nature of these compounds and their potential applications (Tokita & Morita, 2000).
Biochemical Investigations
The compound has been used in biochemical investigations, such as the synthesis of three fatty acids from commercially available alpha-linolenic, stearidonic, and eicosapentaenoic acids by C2-elongation. This process has implications for the study and utilization of polyunsaturated fatty acids in various biochemical contexts (Kuklev & Smith, 2006).
Eigenschaften
Produktname |
Methyl (4Z,10Z,13Z,16Z) docosatetraenoate |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
methyl (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7-,11-10-,14-13-,20-19- |
InChI-Schlüssel |
JXKCBSKPWHNCFL-MUDRAGMJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCC/C=C\CCC(=O)OC |
SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Synonyme |
4Z,10Z,13Z,16Z-docosatetraenoic acid, methyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)
